molecular formula C16H23NO B4037139 N-(4-phenylbutyl)cyclopentanecarboxamide

N-(4-phenylbutyl)cyclopentanecarboxamide

Cat. No.: B4037139
M. Wt: 245.36 g/mol
InChI Key: UHIYWACFSPAVMM-UHFFFAOYSA-N
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Description

N-(4-phenylbutyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.177964357 g/mol and the complexity rating of the compound is 240. The solubility of this chemical has been described as 33.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection in Cerebral Ischemic Injury

Sodium 4-phenylbutyrate (4-PBA) has been identified as a compound with neuroprotective effects in models of cerebral ischemic injury. Research by Qi et al. (2004) demonstrated that 4-PBA could attenuate infarction volume, reduce hemispheric swelling, and improve neurological outcomes in a mouse model of hypoxia-ischemia. The study suggests that 4-PBA achieves these effects by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation, positioning it as a potential therapeutic agent for stroke treatment (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).

Cystic Fibrosis

In cystic fibrosis (CF) research, sodium 4-phenylbutyrate has been evaluated for its potential to restore CF transmembrane conductance regulator (CFTR) function in patients homozygous for deltaF508-CFTR. A study by Rubenstein and Zeitlin (1998) in deltaF508-homozygous CF patients showed that 4-PBA therapy could induce small but significant improvements in nasal potential difference (NPD) response patterns, indicative of epithelial CFTR function improvement. This suggests a novel approach for CF treatment using 4-PBA (Rubenstein & Zeitlin, 1998).

Anticancer Properties

Phenylbutyrate has been studied for its effects on cancer cells, particularly malignant glioma cells. Engelhard et al. (1998) found that phenylbutyrate could inhibit glioma cell proliferation, migration, and invasiveness, and downregulate oncogenic c-myc and urokinase expression. These findings highlight phenylbutyrate's potential as a promising compound for treating malignant glioma (Engelhard, Homer, Duncan, & Rozental, 1998).

Pharmacoproteomics

A pharmacoproteomic analysis of 4-PBA-treated cystic fibrosis bronchial epithelial cells identified butyrate-responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules associated with amelioration of the chloride transport defect in CF cells. This study by Singh et al. (2006) underscores the complex molecular interactions mediated by 4-PBA and its potential therapeutic implications for CF (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006).

Properties

IUPAC Name

N-(4-phenylbutyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-4-5-12-15)17-13-7-6-10-14-8-2-1-3-9-14/h1-3,8-9,15H,4-7,10-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIYWACFSPAVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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